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Compound of Interest

Methyl 5-aminopyrazine-2-
Compound Name: )
carboxylate hydrochloride

cat. No.: B1525733

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-aminopyrazine-
2-carboxylate

Introduction

Methyl 5-aminopyrazine-2-carboxylate is a heterocyclic organic compound that holds significant
value as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its
structure, featuring a pyrazine core substituted with both an electron-donating amino group and
an electron-withdrawing methyl ester group, creates a unique electronic profile that is
leveraged in the development of bioactive molecules.[1] Pyrazine derivatives are integral to
numerous clinically used drugs, highlighting the importance of this chemical scaffold in
medicinal chemistry.[2] This guide provides a comprehensive analysis of the core
spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS)—used to characterize and verify the structure of this compound.
Understanding these spectroscopic signatures is crucial for researchers in process
development, quality control, and novel drug discovery.

Chemical Properties Summary:
e CAS Number: 13924-94-2[3]

e Molecular Formula: CeH7N302[4]
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e Molecular Weight: 153.14 g/mol [3]
e Appearance: Solid

e Melting Point: 230-232 °C[5]

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectra of Methyl 5-aminopyrazine-2-carboxylate lies in
understanding its constituent parts: the aromatic pyrazine ring, the primary amine (-NHz), and
the methyl ester (-COOCHS3). Each functional group provides distinct and predictable signals.

Caption: Molecular structure of Methyl 5-aminopyrazine-2-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

'H NMR (Proton NMR) Analysis

The H NMR spectrum provides information on the number of distinct proton environments,
their electronic surroundings, and their proximity to other protons. For a related compound, 5-
aminopyrazine-2-carbonitrile, the aromatic protons appear at 8.35 (d, J = 1.5 Hz) and 7.95 (d, J
= 1.5 Hz), with the amino protons appearing as a broad singlet at 5.10 ppm.[6] We expect
similar shifts for the title compound.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift
(6, ppm)

~8.4 - 8.6

Multiplicity

Singlet (or
harrow
doublet)

Integration Assignment Rationale
Located on the
pyrazine ring,
deshielded by
1H H-3 the adjacent
ester group
and ring

nitrogen.

~8.0-8.2

Singlet (or
narrow doublet)

Located on the
pyrazine ring,
influenced by the
1H H-6 ] ]
adjacent amino
group and ring

nitrogen.

~5.0-55

Broad Singlet

The protons of
the primary
amine are
exchangeable,
oH ‘NHa resulting in a
broad signal. Its
chemical shift
can vary with
solvent and

concentration.

| ~3.9 | Singlet | 3H | -OCHs | Protons of the methyl ester group, appearing as a sharp singlet in

a typical region for this functional group. |

3C NMR (Carbon-13 NMR) Analysis

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted 3C NMR Spectral Data
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Chemical Shift (6, ppm) Assignment Rationale

The carbonyl carbon of the
ester group, typically

~165 - 170 C7 (-C=0) . . .
found in this downfield
region.[7][8]
Aromatic carbon attached to
~150 - 155 C5 (-C-NH2) the electron-donating amino
group, significantly shielded.
Aromatic carbon attached to
~140 - 145 C2 (-C-COOCHS5) the electron-withdrawing ester
group.
Aromatic C-H carbon adjacent
~135 - 140 C3 ,
to two nitrogen atoms.
Aromatic C-H carbon adjacent
~130- 135 C6

to the amino group.

| ~52 - 55 | C10 (-OCHs) | The methyl carbon of the ester group.[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Key IR Absorptions
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Frequency Range
(cm™)

3300 - 3500

Vibration Type

N-H Stretch

Functional Group

Primary Amine (-
NH2)

Significance

A pair of peaks in
this region is a
strong indicator of
a primary amine.

3000 - 3100

C-H Stretch

Aromatic C-H

Indicates the
presence of protons

on the pyrazine ring.

[°]

2850 - 3000

C-H Stretch

Aliphatic C-H (-CHs)

Corresponds to the
methyl group of the
ester.[9]

~1720

C=0 Stretch

Ester (-COOCH:S3)

A strong, sharp
absorption
characteristic of a
carbonyl group in an
ester.[8]

~1600

N-H Bend

Primary Amine (-NHz)

Bending vibration of

the primary amine.

1500 - 1600

C=C & C=N Stretch

Aromatic Ring

Multiple bands
indicating the pyrazine

ring system.

| 1200 - 1300 | C-O Stretch | Ester (-COOCHs) | Stretching of the C-O single bond in the ester

group.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, confirming its elemental composition and structural features. Using an electron

ionization (EI) source, the molecule is expected to show a clear molecular ion peak and

characteristic fragment ions.
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e Molecular lon (M*'): The molecular ion peak is expected at m/z = 153, corresponding to the
molecular weight of the compound (CsH7N302).

o Key Fragmentation Pathways:

o Loss of a methoxy radical (--OCHs): A common fragmentation for methyl esters, leading to
an acylium ion.

= [M-31]* = miz 122

o Loss of carbon monoxide (CO): Following the loss of the methoxy radical, the acylium ion
can lose CO.

» [M-31-28]" =m/z 94
o Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic rings.

= [M - 27]* or from subsequent fragments.

[CeH7N302]*
m/z = 153
(Molecular lon)

[M - «OCHs]* [M - HCNJ*+
m/z = 122 m/z = 126
[M - OCHs - COJ*
m/z = 94

Click to download full resolution via product page

Caption: Plausible EI mass spectrometry fragmentation pathway for Methyl 5-aminopyrazine-2-
carboxylate.
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Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data discussed.

Sample Preparation

Solid Sample
(Methyl 5-aminopyrazine-2-carboxylate)

/

Dissolve in appropriate
deuterated solvent (e.g., DMSO-de) Prepare KBr pellet or
for NMR, or suitable solvent Nujol mull for IR.

(e.g., Methanol) for MS.

\ \ /
\

Spectroscégic Analysis

y

H & 13C NMR Mass Spectrometry ETIR Spectrosco
(e.g., Bruker 400 MHz) (e.g., ESI or El source) P Py

\ Data Prgcessing /
y

Process spectra:
- Fourier Transform
- Phase/Baseline Correction
- Peak Picking & Integration

:

Interpret Data &
Assign Signals

- J

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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NMR Spectroscopy Protocol

e Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series
instrument.[6]

o Sample Preparation: Accurately weigh ~5-10 mg of the solid sample. Dissolve the sample in
~0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm NMR
tube. Ensure the sample is fully dissolved.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical
parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64
scans for good signal-to-noise.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due
to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a
longer relaxation delay may be required.

o Data Processing: Process the raw data (Free Induction Decay) using appropriate software
(e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction,
baseline correction, and referencing the spectrum to the residual solvent peak or an internal
standard (TMS).

FTIR Spectroscopy Protocol

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
is obtained.

o Press the powder into a transparent pellet using a hydraulic press.

e Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum,
typically in the range of 4000-400 cm~1. Acquire a background spectrum of the empty sample
holder first for automatic subtraction.
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o Data Processing: The software will generate a spectrum of transmittance or absorbance
versus wavenumber (cm™1). Identify and label the major absorption peaks.

Mass Spectrometry Protocol

e Instrumentation: A mass spectrometer equipped with either an Electron lonization (EI) or
Electrospray lonization (ESI) source.[6]

o Sample Preparation (ESI): Dissolve a small amount of the sample (~1 mg/mL) in a suitable
solvent like methanol or acetonitrile.[6] The solution can be directly infused into the ESI
source.

o Sample Preparation (El): For analysis via a GC-MS system, dissolve the sample in a volatile
solvent. For direct insertion probe analysis, a small amount of solid can be used.

e Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

o Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and
major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for
the molecular formula CeH7N30-.

Conclusion

The spectroscopic data for Methyl 5-aminopyrazine-2-carboxylate provides a clear and
definitive fingerprint for its structural verification. The *H and 3C NMR spectra confirm the
carbon-hydrogen framework, including the distinct signals for the aromatic protons, the amine,
and the methyl ester. FTIR spectroscopy validates the presence of the key functional groups,
notably the N-H stretches of the amine and the strong C=0 stretch of the ester. Finally, mass
spectrometry confirms the molecular weight and provides insight into the compound's stability
and fragmentation patterns. Together, these techniques form a robust analytical toolkit for
researchers working with this important chemical intermediate, ensuring its identity and purity in
synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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